

Theoretical and computational studies of 3,5-Diphenylpyridazine electronic structure

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Compound of Interest

Compound Name: 3,5-Diphenylpyridazine

Cat. No.: B15371788

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In-Depth Analysis of 3,5-Diphenylpyridazine: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic structure of **3,5-diphenylpyridazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. While a comprehensive, dedicated experimental and computational study on this specific molecule is not readily available in existing literature, this paper synthesizes foundational knowledge from studies of analogous pyridazine derivatives and outlines the established theoretical methodologies for such an analysis. This guide serves as a robust framework for researchers initiating computational studies on **3,5-diphenylpyridazine** and similar compounds.

Introduction to 3,5-Diphenylpyridazine

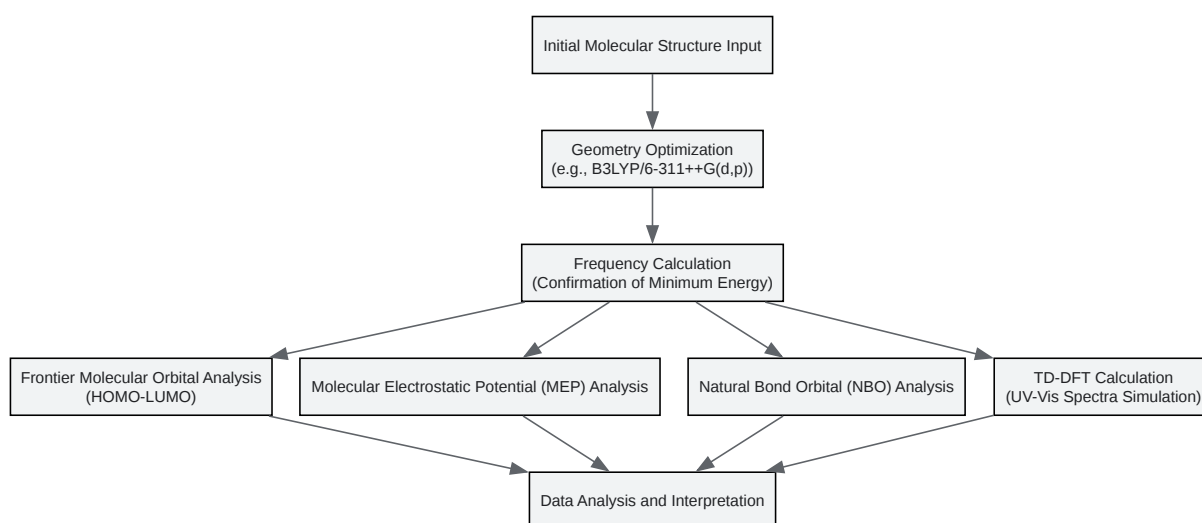
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest due to their diverse biological activities. The introduction of phenyl substituents at the 3 and 5 positions is expected to significantly influence the molecule's electronic properties, planarity, and potential for intermolecular interactions, thereby affecting its pharmacological and material properties. Understanding the electronic structure is paramount for predicting its reactivity, stability, and interaction with biological targets.

Theoretical and Computational Methodology

The primary method for investigating the electronic structure of molecules like **3,5-diphenylpyridazine** is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to investigate the ground-state properties of chemical systems. For electronic excitations and UV-Vis spectra simulation, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of **3,5-diphenylpyridazine** would involve the following steps:



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Caption: Computational workflow for electronic structure analysis.

Methodological Details:

- **Software:** Gaussian, ORCA, or similar quantum chemistry software packages are typically used.
- **Functional and Basis Set:** A common and reliable choice for this type of molecule is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost for calculating geometries and electronic properties.
- **Solvation Model:** To simulate a more realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated, with solvents such as water, ethanol, or DMSO.

Predicted Electronic Properties and Data Presentation

Based on studies of structurally similar molecules, the following quantitative data would be the expected output of a computational analysis of **3,5-diphenylpyridazine**.

Molecular Geometry

The geometry optimization would yield the most stable conformation of the molecule, providing key bond lengths and angles.

Table 1: Predicted Optimized Geometrical Parameters for **3,5-Diphenylpyridazine**

Parameter	Predicted Value (Å or °)
Bond Lengths (Å)	
C-C (pyridazine ring)	~1.39 - 1.41
C-N (pyridazine ring)	~1.33 - 1.35
N-N (pyridazine ring)	~1.34
C-C (phenyl rings)	~1.39 - 1.40
C-C (inter-ring)	~1.48 - 1.50
C-H	~1.08 - 1.09
**Bond Angles (°) **	
C-N-N (pyridazine ring)	~118 - 120
N-C-C (pyridazine ring)	~120 - 122
C-C-C (phenyl rings)	~119 - 121
Dihedral Angle (N-N-C-C)	~0 (planar)
Dihedral Angle (inter-ring)	Variable (rotation)

Note: These are estimated values based on related structures and should be confirmed by specific calculations for **3,5-diphenylpyridazine**.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.

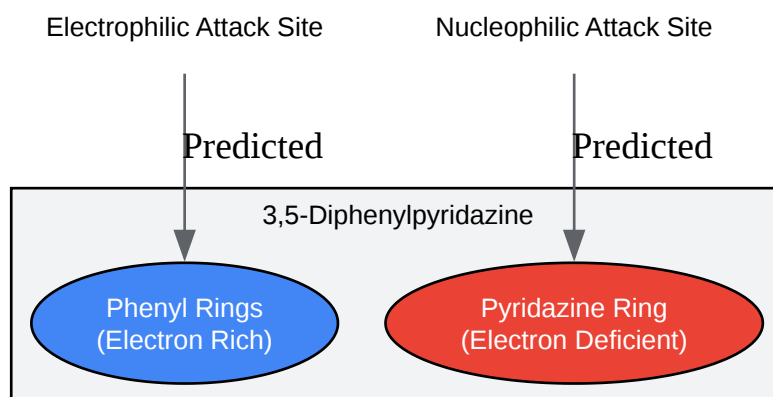
Table 2: Predicted Frontier Molecular Orbital Energies for **3,5-Diphenylpyridazine**

Parameter	Predicted Energy (eV)
HOMO Energy	~ -6.0 to -6.5
LUMO Energy	~ -1.5 to -2.0
HOMO-LUMO Gap	~ 4.0 to 5.0

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of HOMO and LUMO densities would likely show the HOMO localized on the phenyl rings and the LUMO on the electron-deficient pyridazine ring.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.



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Caption: Predicted sites for electrophilic and nucleophilic attack.

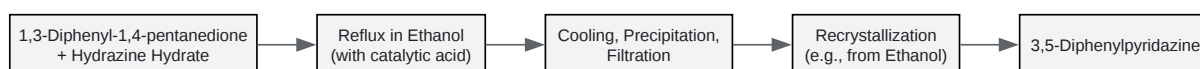
The nitrogen atoms of the pyridazine ring are expected to be the most electron-rich regions (negative potential), making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would exhibit a positive electrostatic potential.

Experimental Protocols

While specific experimental data for **3,5-diphenylpyridazine** is not detailed in the available literature, standard protocols for synthesis and characterization would be as follows:

Synthesis Protocol

A common route for the synthesis of 3,5-diarylpyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate.



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Caption: General synthesis workflow for **3,5-diphenylpyridazine**.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the chemical structure.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational modes.
- UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with TD-DFT calculations.
- Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
- X-ray Crystallography: To determine the precise solid-state molecular structure, including bond lengths and angles, for direct comparison with computational results.

Conclusion

This technical guide outlines the standard and expected theoretical and computational approaches for a detailed investigation of the electronic structure of **3,5-diphenylpyridazine**. While specific experimental and computational data for this molecule are not yet comprehensively published, the methodologies and predicted data presented here provide a solid foundation for future research. The insights gained from such studies are invaluable for

the rational design of new drug candidates and advanced materials based on the pyridazine scaffold. Researchers are encouraged to perform these specific calculations and experimental validations to build upon this foundational framework.

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